5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride
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Overview
Description
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride typically involves the methylation of the phenyl ring of 5-Methyl-3-phenyl-1,2-oxazol-4-amine. This can be achieved using sodium methoxide in methanol, leading to the formation of 5-(Methoxymethyl)-3-phenyl-1,2-oxazol-4-amine. This intermediate is then reacted with aryl bromides under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazol-4-ylmethanol: This compound has a similar structure but contains a hydroxymethyl group instead of an amine group.
5-Methyl-3-phenyl-1,2-oxazol-4-ylmethanol: This compound is similar but contains a methanol group instead of an amine group.
Uniqueness
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride is unique due to its specific substitution pattern on the oxazole ring. This substitution pattern may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCUBXLMFHSWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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